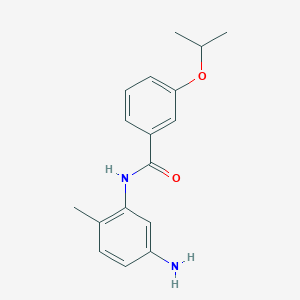

N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide is characterized by two distinct aromatic ring systems connected through an amide linkage, with specific substitution patterns that significantly influence the overall molecular geometry. The compound features a central amide group (carbon-nitrogen-carbon-oxygen) that serves as the primary structural pivot, connecting the 5-amino-2-methylphenyl fragment to the 3-isopropoxybenzoyl moiety. Crystallographic studies of related benzamide derivatives demonstrate that the central amide fragment typically exhibits near-planar geometry, with root mean square deviations generally ranging from 0.025 to 0.035 Angstroms for non-hydrogen atoms.

The dihedral angles between the aromatic ring systems in benzamide derivatives are critical structural parameters that determine molecular conformation and packing arrangements. In the closely related compound N-(2-hydroxy-5-methylphenyl)benzamide, crystallographic analysis reveals dihedral angles of 5.63 degrees between the central amide plane and the phenyl ring, and 10.20 degrees with the hydroxyphenyl ring. Similar angular relationships are expected for this compound, where the amino substitution at the 5-position and methyl group at the 2-position of the phenyl ring would influence the molecular geometry through steric interactions and electronic effects.

The isopropoxy substituent at the 3-position of the benzoyl ring introduces additional conformational complexity through its flexible alkyl chain. Crystallographic data from related isopropyl-containing benzamide compounds indicate that the isopropyl group typically adopts staggered conformations to minimize steric repulsion. The oxygen atom linking the isopropyl group to the aromatic ring serves as both a hydrogen bond acceptor and a site for electronic delocalization, potentially affecting the overall electron distribution within the molecule.

Crystal packing arrangements in benzamide derivatives are predominantly governed by intermolecular hydrogen bonding interactions involving the amide nitrogen-hydrogen and carbonyl oxygen atoms. In N-(2-hydroxy-5-methylphenyl)benzamide, molecules form chains along specific crystallographic axes through oxygen-hydrogen-oxygen hydrogen bonds, with additional stabilization from carbon-hydrogen-oxygen contacts. The amino group in this compound would be expected to participate in similar intermolecular interactions, potentially forming complex three-dimensional hydrogen bonding networks that stabilize the crystal structure.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)21-15-6-4-5-13(9-15)17(20)19-16-10-14(18)8-7-12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVYTWICUCYEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound belongs to the class of benzamides, characterized by an amino group on the phenyl ring and an isopropoxy group attached to the benzamide core. The synthesis typically involves several key steps:

- Nitration : Nitration of 5-amino-2-methylphenol using concentrated nitric acid.

- Reduction : Reduction of the nitro group to an amino group.

- Amidation : Coupling the resulting amine with 3-isopropoxybenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

This multi-step synthesis ensures the formation of the desired compound with specific functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing several biochemical pathways relevant to disease mechanisms.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for treating conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).

- Cytokine Modulation : It may influence the expression of inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in immune responses.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cellular targets:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce neutrophil infiltration and improve recovery in models of colitis by modulating cytokine levels.

- Anticancer Potential : Preliminary studies suggest that it may disrupt cell cycle progression in cancer cells, leading to apoptosis.

In Vivo Studies

In animal models, particularly those induced with colitis, this compound has demonstrated:

- Weight Recovery : Significant improvement in body weight and colon health after administration at doses as low as 1 mg/kg.

- Biochemical Markers : Reduction in myeloperoxidase levels, indicating decreased inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Isopentyloxy at para position | Similar anti-inflammatory effects |

| N-(3-Aminophenyl)-3-(isopentyloxy)benzamide | Isopentyloxy at meta position | Varying efficacy in enzyme inhibition |

The position of the isopropoxy group significantly influences the compound's reactivity and biological profile.

Case Studies

- Anti-inflammatory Effects : A study involving murine models of colitis demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved histological scores compared to control groups.

- Anticancer Activity : In vitro assays revealed that this compound inhibited proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.

Comparison with Similar Compounds

N-(5-Amino-2-methylphenyl)-3-isobutoxybenzamide (CAS: 1020054-91-4)

This compound is a structural isomer of the target molecule, differing only in the alkoxy substituent (isobutoxy vs. isopropoxy).

- Structural Impact : The isobutoxy group introduces a longer branched chain (C₄H₉O) compared to isopropoxy (C₃H₇O), increasing molecular weight to 298.39 g/mol (vs. 284.35 g/mol) and altering lipophilicity (logP ≈ 3.2 vs. 2.8). This enhances membrane permeability but may reduce aqueous solubility .

- Applications : Both compounds are used as medicinal chemistry intermediates, but the isobutoxy variant is marketed by EOS Med Chem for specialized applications requiring higher lipophilicity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Features : The N,O-bidentate directing group enables participation in metal-catalyzed C–H bond functionalization, a property absent in the target compound .

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, it is characterized by X-ray crystallography, confirming a rigid planar structure that favors coordination chemistry .

2-Amino-N-isopropylbenzamide

Listed in chemical standards (), this simpler analog lacks the isopropoxy and methylphenyl groups.

Data Table: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Synthetic Efficiency : The target compound is produced at scale (gram to kilogram) with ≥98% purity, supported by batch-specific Certificates of Analysis (COA) for traceability . In contrast, analogs like the isobutoxy variant lack published purity data, suggesting less standardized production .

- Reactivity : The isopropoxy group in the target compound balances electronic and steric effects, enabling selective coupling reactions. The N,O-bidentate analog () prioritizes coordination chemistry over drug compatibility .

- Market Positioning : Aromsyn emphasizes custom synthesis and quality assurance, whereas competitors like EOS Med Chem focus on niche medicinal applications .

Preparation Methods

Synthesis of the Isopropoxybenzoyl Intermediate

- Starting Material: 3-hydroxybenzoic acid or its ester derivatives

- Key Step: Nucleophilic substitution of the hydroxy group with isopropyl bromide or a similar alkylating agent under basic conditions (e.g., potassium carbonate) to introduce the isopropoxy group at the 3-position.

- Subsequent Step: Hydrolysis of ester intermediates to yield 3-isopropoxybenzoic acid.

Preparation of the 5-Amino-2-methylaniline Derivative

- Starting Material: 5-nitro-2-methylaniline or related nitro-substituted aniline

- Reduction Step: Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to reduce the nitro group to the corresponding amino group, yielding 5-amino-2-methylaniline.

Amide Coupling Reaction

- The key step involves coupling 3-isopropoxybenzoic acid (or its activated derivative such as acid chloride) with 5-amino-2-methylaniline.

- Coupling Agents: Commonly used reagents include propanoyl chloride or other acid chlorides prepared from the benzoic acid derivative.

- Catalysts/Conditions: Triethylamine or other bases are used to neutralize HCl generated during the reaction. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield.

Representative Synthetic Scheme (Summary Table)

| Step | Reactants | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | 3-Hydroxybenzoic acid + isopropyl bromide | Nucleophilic substitution | K2CO3, DMF, room temp to reflux | 3-Isopropoxybenzoic acid |

| 2 | 5-Nitro-2-methylaniline | Catalytic hydrogenation | Pd/C, H2, room temp | 5-Amino-2-methylaniline |

| 3 | 3-Isopropoxybenzoic acid + SOCl2 (thionyl chloride) | Acid chloride formation | Reflux, inert atmosphere | 3-Isopropoxybenzoyl chloride |

| 4 | 3-Isopropoxybenzoyl chloride + 5-Amino-2-methylaniline | Amide coupling | Base (Et3N), DCM, 0–25°C | This compound |

Research Findings and Optimization Notes

- Yield and Purity: The amide coupling step is critical for yield optimization. Using freshly prepared acid chlorides and maintaining anhydrous conditions improve product purity and yield.

- Catalytic Hydrogenation: Reduction of nitro groups to amines proceeds efficiently under mild conditions, minimizing side reactions.

- Substituent Effects: The presence of the isopropoxy group influences the solubility and reactivity of intermediates, requiring careful control of reaction parameters.

- Alternative Coupling Methods: Some studies have explored carbodiimide-mediated coupling (e.g., EDCI/DMAP) as an alternative to acid chloride formation, offering milder conditions and fewer side products.

Comparative Analysis with Related Compounds

| Compound | Substituent Position | Alkoxy Group | Key Preparation Differences |

|---|---|---|---|

| This compound | 3-position | Isopropoxy | Nucleophilic substitution on 3-hydroxybenzoic acid; amide coupling with 5-amino-2-methylaniline |

| N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide | 4-position | Isopropoxy | Similar synthesis but substitution at 4-position; may require different regioselective alkylation conditions |

| N-(5-Amino-2-methylphenyl)-4-propoxybenzamide | 4-position | Propoxy | Alkylation with propyl bromide instead of isopropyl; affects reaction kinetics and solubility |

Q & A

Q. What are the optimal synthetic routes for N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between amines and activated carboxylic acid derivatives. For this compound, a plausible route includes:

- Step 1 : Preparation of 3-isopropoxybenzoic acid via nucleophilic substitution of 3-hydroxybenzoic acid with isopropyl bromide under basic conditions.

- Step 2 : Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt).

- Step 3 : Amide coupling with 5-amino-2-methylaniline in anhydrous solvents (e.g., DMF or THF) under inert atmosphere.

Yield optimization may involve: - Temperature control (e.g., 0–25°C for coupling to minimize side reactions).

- Catalytic use of DMAP or pyridine to enhance reactivity.

- Solvent selection (polar aprotic solvents improve solubility of intermediates).

For analogous benzamides, yields of 60–85% have been reported under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons : Distinct splitting patterns (e.g., para-substituted isopropoxy group at δ 6.8–7.5 ppm).

- Amine protons : Broad singlet near δ 5.5–6.0 ppm (exchangeable protons).

- Isopropyl group : Doublet of doublets (δ 1.2–1.4 ppm for CH₃; δ 4.5–4.8 ppm for OCH(CH₃)₂).

- IR Spectroscopy :

- Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) :

- Molecular ion peak (M+H⁺) expected at m/z ≈ 313.18 (C₁₇H₂₀N₂O₂).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in structural assignments .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

- Methodological Answer :

- Solubility : Benzamide derivatives generally dissolve in DMSO, DMF, or ethanol. Pre-saturation trials (e.g., 10 mM in DMSO) are advised for biological assays.

- Storage :

- Short-term : -20°C in airtight, light-protected vials with desiccants.

- Long-term : -80°C under argon to prevent oxidation of the amine group.

Stability studies for similar compounds show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Hypothesized mechanisms (based on benzamide analogs):

- Phospholipase A₂ (PLA₂) Inhibition : Competitive binding to the catalytic site via hydrogen bonding with the amide and amine groups.

- Antibacterial Activity : Disruption of bacterial membrane integrity via hydrophobic interactions with the isopropoxy substituent.

Experimental validation: - Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., pyrene-labeled phospholipids for PLA₂).

- Molecular docking : Compare binding affinity with co-crystallized inhibitors (e.g., PubChem CID 123456).

Contradictory data (e.g., variable IC₅₀ across studies) may arise from differences in assay pH or solvent systems .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

- Methodological Answer :

- Core Modifications :

| Position | Modification | Hypothesized Impact |

|---|---|---|

| 3-isopropoxy | Replace with cyclopropoxy | Enhanced lipophilicity |

| 5-amino | Introduce electron-withdrawing groups (e.g., NO₂) | Increased enzyme affinity |

- Synthetic Strategy :

- Parallel synthesis of derivatives using Ugi or Suzuki-Miyaura coupling.

- In vitro screening : Prioritize derivatives with >80% inhibition at 10 μM.

SAR trends from analogous benzamides suggest bulkier substituents improve target selectivity .

Q. What analytical methods resolve contradictions in reported solubility or stability data?

- Methodological Answer :

- HPLC-PDA : Quantify degradation products under stress conditions (e.g., 40°C, 75% humidity).

- DSC/TGA : Assess thermal stability (melting point shifts indicate polymorphism).

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers.

Discrepancies often arise from impurities in starting materials; rigorous NMR purity checks (>95%) are critical .

Q. How can computational modeling predict metabolic pathways of this compound?

- Methodological Answer :

- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME.

- Key Parameters :

- CYP450 metabolism : Likely oxidation at the methylphenyl group.

- Phase II conjugation : Glucuronidation of the primary amine.

Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Contradictions between in silico and in vivo data may require isotopic labeling studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.